molecular formula C5H12ClNO B6272571 rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride CAS No. 1429305-46-3

rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6272571
CAS No.: 1429305-46-3
M. Wt: 137.61 g/mol
InChI Key: YIBDRTZFHWZHDT-UYXJWNHNSA-N
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Description

Rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups on the cyclopropane ring, along with the amine functionality, makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic asymmetric synthesis. For example, specific bacterial strains can be employed to achieve high enantioselectivity in the production of chiral intermediates . This method is advantageous due to its efficiency and potential for scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives such as:

Uniqueness

Rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1429305-46-3

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1S,2R)-2-methoxy-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-5(7-2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-,5+;/m0./s1

InChI Key

YIBDRTZFHWZHDT-UYXJWNHNSA-N

Isomeric SMILES

C[C@]1(C[C@@H]1N)OC.Cl

Canonical SMILES

CC1(CC1N)OC.Cl

Purity

95

Origin of Product

United States

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